4-(N-benzylamino)-1-isobutyl-1H-imidazo(4,5-c)quinoline
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Overview
Description
4-(N-benzylamino)-1-isobutyl-1H-imidazo(4,5-c)quinoline is a heterocyclic compound that belongs to the class of imidazoquinolines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound makes it a valuable candidate for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(N-benzylamino)-1-isobutyl-1H-imidazo(4,5-c)quinoline typically involves the condensation of substituted anthranilonitriles with 1,1,1-trichloro-4-ethoxybut-3-enone, followed by cyclization and functional group modifications . The reaction conditions often include refluxing in ethanol or other suitable solvents to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous-flow processes and catalytic systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(N-benzylamino)-1-isobutyl-1H-imidazo(4,5-c)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
4-(N-benzylamino)-1-isobutyl-1H-imidazo(4,5-c)quinoline has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial and antiviral agent.
Medicine: Investigated for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-(N-benzylamino)-1-isobutyl-1H-imidazo(4,5-c)quinoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its effects .
Comparison with Similar Compounds
Similar Compounds
4-Quinolone: Known for its antimicrobial properties and used in the treatment of bacterial infections.
2-Hydroxyquinoline: Exhibits antifungal and antibacterial activities.
4-Hydroxyquinoline: Used in the synthesis of various pharmaceuticals and agrochemicals.
Uniqueness
4-(N-benzylamino)-1-isobutyl-1H-imidazo(4,5-c)quinoline stands out due to its unique structure, which allows for diverse chemical modifications and a broad spectrum of biological activities
Properties
Molecular Formula |
C21H22N4 |
---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
N-benzyl-1-(2-methylpropyl)imidazo[4,5-c]quinolin-4-amine |
InChI |
InChI=1S/C21H22N4/c1-15(2)13-25-14-23-19-20(25)17-10-6-7-11-18(17)24-21(19)22-12-16-8-4-3-5-9-16/h3-11,14-15H,12-13H2,1-2H3,(H,22,24) |
InChI Key |
YABFIEMPOAYVRV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C=NC2=C1C3=CC=CC=C3N=C2NCC4=CC=CC=C4 |
Origin of Product |
United States |
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